molecular formula C15H19ClO B14645452 3-(4-Hexylphenyl)prop-2-enoyl chloride CAS No. 54256-25-6

3-(4-Hexylphenyl)prop-2-enoyl chloride

Cat. No.: B14645452
CAS No.: 54256-25-6
M. Wt: 250.76 g/mol
InChI Key: BHRKWWLBXDZCST-UHFFFAOYSA-N
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Description

3-(4-Hexylphenyl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride characterized by a propenoyl chloride backbone (CH₂=CH-C(=O)-Cl) linked to a para-substituted hexylphenyl group. The compound’s structure features a conjugated double bond between C2 and C3, a reactive carbonyl chloride group, and a hydrophobic hexyl chain extending from the phenyl ring. This combination of functional groups confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly for polymer chemistry or pharmaceutical derivatization. Its synthesis likely involves Friedel-Crafts alkylation to introduce the hexyl group onto benzene, followed by propenoyl chloride formation via thionyl chloride treatment of the corresponding carboxylic acid.

Properties

CAS No.

54256-25-6

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

3-(4-hexylphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C15H19ClO/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15(16)17/h7-12H,2-6H2,1H3

InChI Key

BHRKWWLBXDZCST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Hexylphenyl)prop-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Hexylphenyl)prop-2-enoyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of chlorinating agents such as thionyl chloride or oxalyl chloride can also be employed to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hexylphenyl)prop-2-enoyl chloride undergoes various chemical reactions typical of acid chlorides and α,β-unsaturated carbonyl compounds. These include:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reaction with water to produce the corresponding carboxylic acid.

    Addition Reactions: Reaction with nucleophiles at the β-carbon due to the conjugated double bond.

Common Reagents and Conditions

    Amines: React to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base.

    Water: Hydrolyzes the compound to form the corresponding carboxylic acid.

Major Products Formed

Scientific Research Applications

3-(4-Hexylphenyl)prop-2-enoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hexylphenyl)prop-2-enoyl chloride involves its reactivity as an electrophile. The compound can undergo electrophilic aromatic substitution reactions, where the prop-2-enoyl chloride group is introduced into an aromatic ring. This reaction is facilitated by the presence of a Lewis acid catalyst such as aluminum chloride, which enhances the electrophilicity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analogs include 3-phenylprop-2-enoyl chloride () and derivatives with varying aryl substituents. Below is a detailed comparison:

Structural and Physicochemical Properties

Property 3-(4-Hexylphenyl)prop-2-enoyl Chloride 3-Phenylprop-2-enoyl Chloride ()
Molecular Formula C₁₅H₁₉ClO C₉H₇ClO
Molar Mass (g/mol) ~251.8 166.6
Key Substituents 4-Hexylphenyl Phenyl (unsubstituted)
Boiling/Melting Point Likely higher due to increased mass Lower (exact data unavailable)
Solubility Enhanced in non-polar solvents More soluble in polar aprotic solvents
  • Hexyl vs. Phenyl Substituent : The para-hexyl chain introduces steric bulk and lipophilicity, reducing solubility in polar solvents like acetonitrile while improving compatibility with hydrocarbons .

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